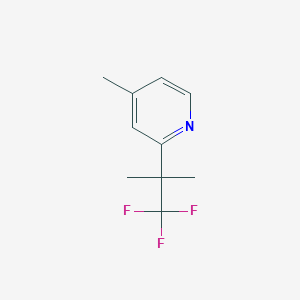

4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine

Description

The exact mass of the compound 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine is 203.09218387 g/mol and the complexity rating of the compound is 198. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-7-4-5-14-8(6-7)9(2,3)10(11,12)13/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCXKPKYKHZBLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(C)(C)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701207602 | |

| Record name | 4-Methyl-2-(2,2,2-trifluoro-1,1-dimethylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701207602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378865-93-0 | |

| Record name | 4-Methyl-2-(2,2,2-trifluoro-1,1-dimethylethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1378865-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-(2,2,2-trifluoro-1,1-dimethylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701207602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.247.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine (CAS 1378865-93-0): A Key Intermediate in the Synthesis of Alpelisib

Introduction: The Strategic Importance of a Fluorinated Pyridine Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine, identified by its CAS number 1378865-93-0, has emerged as a pivotal building block, most notably for its role as a key intermediate in the synthesis of Alpelisib.[1][2]

Alpelisib (marketed as Piqray) is a potent, orally bioavailable phosphatidylinositol 3-kinase (PI3K) inhibitor, specifically targeting the p110α isoform.[2] It is the first PI3K inhibitor approved by the FDA for the treatment of patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, PIK3CA-mutated advanced or metastatic breast cancer.[2] The subject of this guide, 4-methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine, constitutes a significant portion of the Alpelisib molecule, underscoring its industrial and academic importance. This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The structural uniqueness of this intermediate lies in the combination of a pyridine ring, a methyl group at the 4-position, and a sterically demanding, highly fluorinated tertiary alkyl group at the 2-position. This specific arrangement is crucial for its reactivity and its ultimate contribution to the bioactivity of Alpelisib.

| Property | Value | Source(s) |

| CAS Number | 1378865-93-0 | [3][4][5] |

| Molecular Formula | C₁₀H₁₂F₃N | [3][4][5] |

| Molecular Weight | 203.20 g/mol | [3][4][5] |

| IUPAC Name | 4-methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine | [6] |

| Predicted Boiling Point | 190.2 ± 40.0 °C at 760 mmHg | [3][7] |

| Predicted Density | 1.116 ± 0.06 g/cm³ | [3] |

| Appearance | Solid or liquid | [7] |

Synthesis Protocol: A Mechanistic Approach

The synthesis of 4-methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine is a multi-step process that requires careful control of reaction conditions. While specific patents covering the synthesis of Alpelisib provide detailed procedures, a general and plausible synthetic route can be outlined based on established organometallic and fluorination chemistries. A key strategy involves the reaction of a lithiated pyridine species with a trifluoromethyl ketone.

Experimental Protocol: Synthesis of 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine

Disclaimer: This protocol is a representative synthesis and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Step 1: Lithiation of 4-Picoline

-

To a solution of 4-picoline (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen), add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

-

Stir the resulting deep red solution at -78 °C for 1 hour. The causality here is the deprotonation of the methyl group of 4-picoline by the strong base n-butyllithium, forming a resonance-stabilized carbanion.

Step 2: Reaction with 1,1,1-Trifluoroacetone

-

To the solution from Step 1, add 1,1,1-trifluoroacetone (1.2 eq) dropwise, maintaining the temperature at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours. The nucleophilic carbanion attacks the electrophilic carbonyl carbon of 1,1,1-trifluoroacetone.

Step 3: Dehydration and Rearrangement

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude alcohol intermediate is often not isolated but is subjected to dehydration conditions, for instance, by treatment with a strong acid (e.g., sulfuric acid) or a Lewis acid, to yield the desired product. This step is crucial for forming the final stable pyridine derivative.

Step 4: Purification

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine as a pure compound.

Caption: Synthetic workflow for the target compound.

Application in Drug Development: The Alpelisib Case Study

The primary and most significant application of 4-methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine is its use as a key building block in the synthesis of the anticancer drug Alpelisib.[1][2] In the total synthesis of Alpelisib, this intermediate is coupled with a thiazole derivative to form the core structure of the final active pharmaceutical ingredient (API).

The trifluoromethyl-tert-butyl group on the pyridine ring plays a critical role in the pharmacological activity of Alpelisib. It is hypothesized that this bulky, lipophilic group contributes to the high binding affinity and selectivity of the drug for the PI3Kα isoform by occupying a specific hydrophobic pocket in the enzyme's active site. Furthermore, the C-F bonds' strength enhances the metabolic stability of the molecule, contributing to its favorable pharmacokinetic profile.

Caption: Role as an intermediate and Alpelisib's mechanism.

Spectroscopic Characterization

Confirmation of the structure of 4-methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine is achieved through a combination of spectroscopic techniques. While publicly available spectra are limited, the expected signals can be predicted based on the structure. Chemical suppliers often provide access to analytical data upon request.[8][9]

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group on the pyridine ring (around 2.4 ppm), a singlet for the two equivalent methyl groups of the tert-butyl moiety, and characteristic signals for the protons on the pyridine ring.

-

¹³C NMR: The carbon NMR will display distinct signals for the methyl carbon, the quaternary carbon of the tert-butyl group, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the carbons of the pyridine ring.

-

¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 203.20 g/mol .

Safety and Handling

As a fluorinated pyridine derivative, 4-methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine should be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) for this compound may not be universally available, general precautions for pyridine-based compounds and organofluorine molecules should be observed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The specific toxicity of this compound is not extensively documented. However, pyridine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion and Future Outlook

4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine is a prime example of a highly functionalized building block that has enabled the development of a targeted cancer therapy. Its synthesis, while requiring specific conditions, is achievable through established chemical transformations. The proven success of Alpelisib validates the strategic importance of this intermediate and highlights the continued potential of fluorinated pyridines in drug discovery. As research into PI3K inhibitors and other targeted therapies expands, the demand for this and structurally related intermediates is likely to grow, further cementing its role as a valuable tool for medicinal chemists.

References

-

Taizhou Crene Biotechnology Co. Ltd. (n.d.). Alpelisib intermediate cas 1378865-93-0. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Alpelisib. PubChem Compound Database. Retrieved from [Link]

-

precisionFDA. (n.d.). ALPELISIB. Retrieved from [Link]

-

PharmaCompass. (n.d.). (2S)-N1-[4-Methyl-5-[2-(2,2,2-trifluoro-1,1-diMethylethyl)-4-pyridinyl]-2-thiazolyl]-1,2-pyrrolidinedicarboxaMide;Alpelisib. Retrieved from [Link]

-

Fluoropharm. (n.d.). 1378865-93-0 | 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine. Retrieved from [Link]

- Google Patents. (n.d.). WO2007015870A2 - Crystalline forms of 4-methyl-n-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide.

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001368). Retrieved from [Link]

-

Aaron Chemistry. (n.d.). 1378865-93-0 | MFCD17169844 | 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine. Retrieved from [Link]

-

Allfluoro Pharmaceutical Co. Ltd. (n.d.). 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine. Retrieved from [Link]

-

Nadjkovic, K., & Lonabaugh, K. (2023). Alpelisib: A Novel Agent for PIK3CA-Related Overgrowth Spectrum. Journal of Pediatric Pharmacology and Therapeutics, 28(7), 590–594. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methylpyridine - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

Sources

- 1. Alpelisib intermediate cas 1378865-93-0 [pharm-intermediates.com]

- 2. Alpelisib | C19H22F3N5O2S | CID 56649450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methyl-2-(1,1,1-trifluoro-2-Methylpropan-2-yl)pyridine CAS#: 1378865-93-0 [m.chemicalbook.com]

- 4. 1378865-93-0 | 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine - Fluoropharm [fluoropharm.com]

- 5. 1378865-93-0 | MFCD17169844 | 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine [aaronchem.com]

- 6. cas 1378865-93-0|| where to buy 4-methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine [english.chemenu.com]

- 7. Page loading... [guidechem.com]

- 8. 4-Methyl-2-(1,1,1-trifluoro-2-Methylpropan-2-yl)pyridine(1378865-93-0) 13C NMR [m.chemicalbook.com]

- 9. 1378865-93-0|4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine: Physicochemical Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the known physicochemical properties and synthetic considerations for the pyridine derivative, 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine. This molecule, belonging to the class of trifluoromethylpyridines (TFMPs), is of significant interest in medicinal chemistry and agrochemical research due to the unique properties conferred by the trifluoromethyl group. The introduction of fluorine atoms into organic molecules can significantly enhance metabolic stability, bioavailability, and binding affinity, making TFMP scaffolds valuable for the development of novel therapeutic agents and crop protection agents. This guide is intended to serve as a foundational resource for researchers working with or considering this compound in their studies.

Molecular Identity and Core Physicochemical Parameters

4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine is a substituted pyridine with a molecular formula of C10H12F3N. Its structure features a pyridine ring substituted at the 2-position with a trifluoro-tert-butyl group and at the 4-position with a methyl group.

Table 1: Core Molecular and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1378865-93-0 | |

| Molecular Formula | C10H12F3N | |

| Molecular Weight | 203.20 g/mol | |

| Appearance | White crystalline powder | |

| Boiling Point | 190.2 ± 40.0 °C (Predicted) | |

| Density | 1.116 ± 0.06 g/cm³ (Predicted) | |

| pKa | 4.78 ± 0.20 (Predicted) | |

| LogP | 3.23 (Predicted) |

It is important to note that much of the publicly available data on the physicochemical properties of this specific compound are predicted values. Experimental determination of these parameters is a critical first step for any research application.

Spectroscopic Characterization: A Predictive Overview

While specific, publicly available spectra for 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine are limited, an understanding of its structure allows for the prediction of its key spectroscopic features. Researchers should anticipate the following:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl group at the 4-position, and a singlet for the two methyl groups of the trifluoro-tert-butyl moiety. The relative integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the pyridine ring, the methyl group carbon, the quaternary carbon of the tert-butyl group, and the carbons of the trifluoromethyl group. The carbon attached to the fluorine atoms will exhibit a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal, a singlet, for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (203.20 g/mol ). Fragmentation patterns would likely involve the loss of the trifluoromethyl group or cleavage of the tert-butyl group.

Several chemical suppliers indicate the availability of spectral data (NMR, HPLC, LC-MS) upon request.

Synthetic Pathways and Methodologies

The synthesis of 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine, as a substituted pyridine, likely involves the construction of the pyridine ring or the introduction of the side chains onto a pre-existing pyridine scaffold. One potential synthetic route could involve the reaction of a lithiated picoline with a trifluoromethyl ketone, followed by dehydration.

A general workflow for the synthesis and purification of such a compound is outlined below. This is a representative protocol and would require optimization for this specific molecule.

Figure 1: A generalized workflow for the synthesis, purification, and characterization of 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine.

Upstream products for the synthesis of this compound have been reported to include 2,4-lutidine and 1,1,1-trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl methanesulfonate.

Applications in Research and Development

The unique structural features of 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine make it a valuable building block in several areas of chemical research:

Medicinal Chemistry

The pyridine scaffold is a common motif in many approved drugs. The introduction of a trifluoromethyl group can enhance a molecule's metabolic stability by blocking sites of oxidation, and its high electronegativity can influence the acidity of nearby protons and modulate binding interactions with biological targets. This compound serves as a key intermediate for creating more complex molecules for structure-activity relationship (SAR) studies in drug discovery programs.

Agrochemicals

Trifluoromethylpyridines are a critical class of compounds in the agrochemical industry, with applications as herbicides and insecticides. The trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its penetration through plant cuticles or insect exoskeletons, enhancing its efficacy.

Figure 2: Logical relationship between the key properties and potential applications of 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine.

Safety and Handling

Based on available safety data sheets for similar compounds, 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine is anticipated to be a combustible liquid that is harmful if swallowed. It may cause skin and eye irritation and may have harmful effects on aquatic life. Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine is a fluorinated pyridine derivative with significant potential as a building block in medicinal chemistry and agrochemical research. While detailed experimental data for this specific compound is not widely available in the public domain, its structural features suggest favorable properties such as enhanced metabolic stability and lipophilicity. Further experimental characterization of its physicochemical properties and exploration of its synthetic utility are warranted to fully realize its potential in the development of novel, high-value chemical entities.

References

-

4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine. MySkinRecipes. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

1378865-93-0 | 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine. Fluoropharm. [Link]

-

GHS 11 (Rev.11) SDS Word 下载CAS: 1378865-93-0 Name: 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine. XiXisys. [Link]

-

Trustworthy Factory Supply Hot Sale 1378865-93-0 with Lowest Price. Autech Industry Co.,Limited. [Link]

-

4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine. Riverx Labs. [Link]

A Technical Guide to the Synthesis of Trifluoromethylpyridine Derivatives for Pharmaceutical and Agrochemical Research

Abstract

The introduction of the trifluoromethyl (CF₃) group into the pyridine scaffold is a cornerstone of modern medicinal and agrochemical chemistry. This strategic modification imparts profound changes to the parent molecule's physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered receptor binding affinities, often leading to superior biological activity.[1] This guide provides an in-depth exploration of the principal synthetic pathways to trifluoromethylpyridine derivatives, intended for researchers, chemists, and professionals in drug discovery and development. We will dissect three core synthetic strategies: the direct trifluoromethylation of pre-formed pyridine rings, the construction of the pyridine heterocycle from acyclic trifluoromethylated precursors, and the industrial-scale synthesis via halogen exchange. Each section will delve into the underlying chemical principles, provide field-proven experimental protocols, and present quantitative data to inform methodological choices.

Introduction: The Strategic Value of the Trifluoromethyl Group in Pyridine Scaffolds

The pyridine ring is a ubiquitous heterocycle in a vast number of biologically active compounds.[2] The trifluoromethyl group, with its high electronegativity (3.46 on the Hammett scale) and strong electron-withdrawing nature, acts as a bioisostere for other groups and can significantly enhance a molecule's therapeutic potential.[1] Key advantages conferred by the CF₃ group include:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an extended in-vivo half-life of the drug candidate.[3]

-

Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and enhance its bioavailability.[4]

-

Binding Affinity: The unique electronic properties of the CF₃ group can lead to stronger and more specific interactions with biological targets, such as enzymes and receptors.

These beneficial properties have led to the incorporation of trifluoromethylpyridine moieties in numerous successful agrochemicals, such as the herbicide Fluazifop-butyl and the fungicide Fluazinam, as well as in a growing number of pharmaceutical agents.[1]

Trifluoromethylation of Pre-formed Pyridine Rings: A Direct Approach

One of the most direct and versatile strategies for accessing trifluoromethylpyridine derivatives is the introduction of a CF₃ group onto a pre-existing pyridine or substituted pyridine ring. This can be achieved through either the functionalization of a C-H bond or the substitution of a pre-installed functional group, such as a halogen.

Direct C-H Trifluoromethylation

Direct C-H trifluoromethylation is an atom-economical approach that avoids the need for pre-functionalization of the pyridine ring. However, controlling the regioselectivity of this transformation is a significant challenge due to the inherent reactivity of the pyridine nucleus. Recent advances have provided several regioselective methods.

The activation of the pyridine ring through the formation of an N-oxide is a classic strategy to direct functionalization to the C2 and C4 positions. This approach has been successfully applied to trifluoromethylation reactions.

Causality of Experimental Choices: The N-oxide functionality electronically activates the C2 and C4 positions towards electrophilic attack and also serves as a directing group. The choice of the trifluoromethylating agent and catalyst is crucial for achieving high selectivity and yield. Togni's reagent is a popular electrophilic trifluoromethyl source that is bench-stable and effective under relatively mild conditions.

Experimental Protocol: C2-Trifluoromethylation of Pyridine N-Oxide [5]

-

Materials:

-

Substituted Pyridine N-Oxide (1.5 mmol)

-

Togni's Reagent I (0.5 mmol)

-

NiCl₂·6H₂O (10 mol%)

-

Potassium Acetate (KOAc) (3.0 equiv)

-

Anhydrous Dimethylformamide (DMF) (1 mL)

-

-

Procedure:

-

To a dry Schlenk tube under an argon atmosphere, add the substituted pyridine N-oxide, Togni's reagent I, NiCl₂·6H₂O, and KOAc.

-

Add anhydrous DMF via syringe.

-

Seal the tube and heat the reaction mixture at 50 °C for 24 hours.

-

After cooling to room temperature, monitor the reaction completion by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the 2-trifluoromethylpyridine derivative.

-

The C3 position of pyridine is notoriously difficult to functionalize directly due to its electron-deficient nature. A novel approach involves the temporary dearomatization of the pyridine ring via hydrosilylation to generate a more reactive enamine intermediate, which then undergoes electrophilic trifluoromethylation.[6][7]

Causality of Experimental Choices: The hydrosilylation step, catalyzed by a borane species, transforms the electron-poor pyridine into a nucleophilic N-silyl enamine. This intermediate readily reacts with an electrophilic trifluoromethylating agent like Togni's reagent at the C3 position. Subsequent oxidation re-aromatizes the ring to yield the C3-trifluoromethylated product. The choice of silane and reaction conditions is critical for efficient dearomatization.

Experimental Protocol: C3-Trifluoromethylation of Quinoline (Illustrative Example) [6]

-

Materials:

-

Quinoline derivative (1.0 equiv)

-

Methylphenylsilane (excess)

-

Tris(pentafluorophenyl)borane (catalyst)

-

1,2-Dichloroethane (DCE) (solvent)

-

Togni's Reagent I (1.1 equiv)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (oxidant)

-

-

Procedure:

-

In a glovebox, dissolve the quinoline derivative and tris(pentafluorophenyl)borane in DCE.

-

Add methylphenylsilane and heat the mixture at 65 °C.

-

After the hydrosilylation is complete (monitored by NMR), cool the reaction to 0 °C.

-

Add Togni's Reagent I and stir at a temperature between 0-25 °C.

-

Add DDQ and continue stirring at 25 °C to effect re-aromatization.

-

Quench the reaction and purify the product by column chromatography.

-

Trifluoromethylation of Pre-functionalized Pyridines

This strategy involves the cross-coupling of a trifluoromethyl source with a pyridine ring bearing a leaving group, typically a halogen or a boronic acid. Copper-catalyzed methods are particularly prevalent.

Causality of Experimental Choices: The choice of the trifluoromethylating reagent and the copper catalyst system is paramount. The Ruppert-Prakash reagent (TMSCF₃) is a widely used nucleophilic CF₃ source that, in the presence of a suitable activator (like a fluoride source) and a copper(I) salt, generates a reactive "CuCF₃" species.[8][9] This species can then participate in a cross-coupling cycle with a halopyridine. 2-Iodopyridines are generally more reactive than the corresponding bromo- or chloro-pyridines.

Experimental Protocol: Copper-Catalyzed Trifluoromethylation of 2-Iodopyridine [8][9]

-

Materials:

-

2-Iodopyridine (1.0 mmol)

-

Copper(I) Iodide (CuI) (1.2 equiv)

-

Potassium Fluoride (KF) (2.0 equiv)

-

Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

-

Procedure:

-

To a flame-dried Schlenk tube, add CuI and KF.

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add the 2-iodopyridine and anhydrous DMF via syringe.

-

Add TMSCF₃ via syringe.

-

Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12 hours.

-

After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

-

Table 1: Comparison of Direct Trifluoromethylation Methods

| Method | Position | Key Reagents | Advantages | Limitations | Typical Yields |

| N-Oxide Activation | C2 | Pyridine N-Oxide, Togni's Reagent, Ni catalyst | High regioselectivity for C2, mild conditions | Requires preparation and subsequent deoxygenation of the N-oxide | 60-90% |

| Hydrosilylation | C3 | Pyridine, Hydrosilane, Borane catalyst, Togni's Reagent, DDQ | Access to synthetically challenging C3 position | Multi-step one-pot procedure, sensitive to moisture | 50-80%[6] |

| Cu-Catalyzed Cross-Coupling | Variable | Halopyridine, TMSCF₃, CuI, KF | Broad substrate scope, good functional group tolerance | Requires pre-functionalized pyridine, high temperatures | 70-95% (for iodo- and bromo-pyridines)[9] |

Pyridine Ring Construction from Acyclic Trifluoromethylated Precursors

An alternative to functionalizing a pre-formed ring is to construct the pyridine heterocycle from smaller, readily available trifluoromethyl-containing building blocks. This "ring-building" approach is particularly useful for accessing specific substitution patterns that are difficult to obtain through direct functionalization.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a classic method for constructing pyridines that has been adapted for the synthesis of trifluoromethylated derivatives.[10][11] It involves the condensation of an enamine with a trifluoromethyl-substituted ethynylketone to form an aminodiene intermediate, which then undergoes a thermally or acid-catalyzed cyclodehydration to yield the pyridine.[12][13]

Causality of Experimental Choices: The key starting materials are a β-enamino ester or ketone and a trifluoromethyl-α,β-ynone. The use of a Lewis acid catalyst, such as ZnBr₂, can facilitate the cyclodehydration step under milder conditions.[12] This method allows for the synthesis of highly substituted pyridines with precise control over the substituent placement.

Experimental Protocol: Bohlmann-Rahtz Synthesis of a Trifluoromethylpyridine [12]

-

Materials:

-

Trifluoromethyl-α,β-ynone (1.0 equiv)

-

β-Enamino ester (1.1 equiv)

-

Zinc Bromide (ZnBr₂) (catalyst)

-

Toluene (solvent)

-

-

Procedure:

-

To a solution of the trifluoromethyl-α,β-ynone in toluene, add the β-enamino ester and ZnBr₂.

-

Reflux the reaction mixture until the starting materials are consumed (monitor by TLC).

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by column chromatography to afford the polysubstituted trifluoromethylpyridine.

-

Caption: Bohlmann-Rahtz synthesis workflow.

Industrial Scale Synthesis: Halogen Exchange Reactions

For the large-scale production of key trifluoromethylpyridine intermediates, such as 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), halogen exchange (HALEX) reactions are the dominant industrial method.[1][14] This process typically starts from readily available picoline (methylpyridine).

Causality of Experimental Choices: The process involves a multi-step sequence. First, the methyl group of a chloropicoline is exhaustively chlorinated to a trichloromethyl group (-CCl₃). In the subsequent and most critical step, the trichloromethyl group is converted to a trifluoromethyl group via a fluorine-chlorine exchange reaction using a fluorinating agent like hydrogen fluoride (HF).[15] This fluorination is often performed in the vapor phase at high temperatures over a metal-based catalyst or in the liquid phase under pressure.[1][16]

Vapor-Phase Chlorination and Fluorination

This industrial process is designed for continuous production and high throughput. It offers the advantage of producing key intermediates in a single, streamlined process.[1][16]

Process Overview: Simultaneous Vapor-Phase Synthesis of 2,5-CTF [1][16]

-

Starting Material: 3-Picoline

-

Reagents: Chlorine (Cl₂), Hydrogen Fluoride (HF)

-

Catalyst: Transition metal-based, such as iron fluoride

-

Process Description:

-

3-Picoline is fed into a vapor-phase reactor containing a fluidized bed of the catalyst at high temperatures (>300 °C).

-

Simultaneously, Cl₂ and HF are introduced into the reactor.

-

In the initial phase, the methyl group of 3-picoline is chlorinated and immediately fluorinated to form 3-(trifluoromethyl)pyridine.

-

In the subsequent phase of the reactor, nuclear chlorination occurs, primarily at the C2 and C5 positions, to yield 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) as the major product.

-

The product stream is then cooled, and the desired product is separated and purified by distillation.

-

Caption: Industrial halogen exchange pathway.

Late-Stage Trifluoromethylation in Drug Discovery

A significant application of modern trifluoromethylation methods is in the late-stage functionalization (LSF) of complex, biologically active molecules.[4] LSF allows for the rapid generation of analogues of a lead compound without the need for de novo synthesis, thereby accelerating the structure-activity relationship (SAR) studies. Direct C-H trifluoromethylation methods, particularly those employing photoredox catalysis, are well-suited for LSF due to their mild reaction conditions and good functional group tolerance.[3]

Case Study: Late-Stage Trifluoromethylation of a Celecoxib Analogue

Celecoxib is a well-known COX-2 inhibitor. Analogues of celecoxib containing a pyridine ring can be subjected to late-stage trifluoromethylation to explore new chemical space and potentially discover compounds with improved or dual-inhibitory profiles.[17]

Caption: Late-stage functionalization concept.

Conclusion and Future Outlook

The synthesis of trifluoromethylpyridine derivatives has evolved from harsh, industrial-scale processes to a diverse array of sophisticated and highly selective laboratory methods. The ability to directly and regioselectively introduce the trifluoromethyl group into pre-formed pyridine rings, particularly at the challenging C3 position, has opened up new avenues for molecular design. Concurrently, the development of novel trifluoromethylated building blocks continues to provide powerful tools for constructing complex pyridine scaffolds. For professionals in drug discovery and agrochemical development, a thorough understanding of these synthetic pathways is crucial for the rational design and efficient synthesis of next-generation bioactive molecules. Future research will likely focus on developing even milder, more sustainable, and more broadly applicable trifluoromethylation methods, further expanding the synthetic chemist's toolkit and accelerating the discovery of innovative chemical entities.

References

-

Hu, J., et al. (2019). A novel and efficient method for synthesis of polysubstituted trifluoromethylpyridine derivatives by Bohlmann-Rahtz heteroannulation reaction. Request PDF. Available at: [Link]

-

Ahamad, S., et al. (2024). Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. PubMed. Available at: [Link]

-

Ahamad, S., et al. (2024). Trifluoromethylnitrone: A Versatile Building Block for Synthesizing Trifluoromethyl-Containing Heterocyclic Compounds. Request PDF. Available at: [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. Available at: [Link]

-

Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. Available at: [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. Available at: [Link]

-

Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Request PDF. Available at: [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

-

Studer, A., et al. (2022). Selective meta-C-H trifluoromethylation of pyridines via 1,4-dihydropyridinephosphonate. Nature Communications. Available at: [Link]

-

Kuninobu, Y., et al. (2022). Selective Trifluoromethylation of Pyridines. ChemistryViews. Available at: [Link]

-

Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. Available at: [Link]

-

Cantillo, D., & Kappe, C. O. (2016). Photoorganocatalysed and visible light photoredox catalysed trifluoromethylation of olefins and (hetero)aromatics in batch and continuous flow. RWTH Publications. Available at: [Link]

-

Ngai, M.-Y., et al. (2015). Mechanistic studies on intramolecular C-H trifluoromethoxylation of (hetero)arenes via OCF3-migration. Semantic Scholar. Available at: [Link]

-

Wikipedia. (2023). Bohlmann–Rahtz pyridine synthesis. Available at: [Link]

-

Studer, A., et al. (2022). An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. ResearchGate. Available at: [Link]

-

Bagley, M. C., et al. (2005). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. Available at: [Link]

-

Hong, B., et al. (2020). Methods for the synthesis of 2‐trifluoromethyl pyridines. ResearchGate. Available at: [Link]

-

Cantillo, D., & Kappe, C. O. (2016). Photoorganocatalysed and visible light photoredox catalysed trifluoromethylation of olefins and (hetero)aromatics in batch and c. Royal Society of Chemistry. Available at: [Link]

-

J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis. Available at: [Link]

-

Kuninobu, Y., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. Available at: [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

-

ResearchGate. (2019). Trifluoromethylation of pyridine N‐oxide deriatives by using Togni's reagent under optimized reaction condition. Available at: [Link]

- Google Patents. (1983). Process for producing 3-chloro-5-trifluoromethylpyridines.

-

Hong, B., et al. (2020). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. Request PDF. Available at: [Link]

-

Glorius, F., et al. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (2002). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Available at: [Link]

-

Sigman, M. S., & Gandelman, M. (2022). C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates. PubMed. Available at: [Link]

-

Ritter, T., et al. (2019). Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation. Angewandte Chemie International Edition. Available at: [Link]

- Google Patents. (1990). A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.

-

Chem-Space. (2025). Understanding Trifluoromethyl Pyridines in Pharma Synthesis. Available at: [Link]

-

Sigman, M. S., & Gandelman, M. (2022). C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates. Journal of the American Chemical Society. Available at: [Link]

-

Kuninobu, Y., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. Available at: [Link]

-

Ma, J.-A. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

MacMillan, D. W. C., et al. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Macmillan Group - Princeton University. Available at: [Link]

-

Ritter, T., et al. (2012). Copper-Catalyzed Trifluoromethylation of Unactivated Olefins. MIT Open Access Articles. Available at: [Link]

-

Alcaraz, L., et al. (2022). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules. Available at: [Link]

-

Li, Y., et al. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. Available at: [Link]

-

Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

van den Berg, T. K., et al. (2012). A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. PLoS ONE. Available at: [Link]

-

Antonchick, A. P., et al. (2018). Recent Advances in the Synthesis of C2‐Functionalized Pyridines and Quinolines Using N‐Oxide Chemistry. Request PDF. Available at: [Link]

-

Rioton, S. (2019). Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen. Available at: [Link]

-

van den Berg, T. K., et al. (2014). A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation. Arthritis Research & Therapy. Available at: [Link]

-

Mąkosza, M., et al. (2019). General method for the mild C2‐amination of pyridine and quinoline N‐oxides. ResearchGate. Available at: [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 11. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. jk-sci.com [jk-sci.com]

- 14. Organic Photoredox-Catalyzed S-Trifluoromethylation of Aromatic and Heteroaromatic Thiols. | Semantic Scholar [semanticscholar.org]

- 15. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]

- 16. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 17. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine molecular structure and weight

An In-Depth Technical Guide to 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine

Introduction: A Key Fluorinated Building Block

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Within this context, 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine (CAS No: 1378865-93-0) has emerged as a pivotal intermediate.[2][3] It is a specialized pyridine derivative, a class of compounds frequently found in marketed pharmaceuticals, valued for its unique combination of a basic nitrogenous core and a sterically demanding, highly fluorinated substituent.[1]

This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, and critical applications for professionals in pharmaceutical and chemical research.

Molecular Structure and Physicochemical Profile

The compound's structure is defined by a pyridine ring substituted at the 2-position with a trifluoromethylated tertiary butyl group and at the 4-position with a methyl group.[4] This specific arrangement imparts a unique electronic and steric profile that is instrumental to its function in chemical synthesis.

Caption: 2D structure of 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine.

The trifluoromethyl (CF₃) group is a strong electron-withdrawing group, which decreases the basicity of the pyridine nitrogen compared to an unsubstituted pyridine. The bulky tert-butyl-like substituent at the C2 position provides significant steric hindrance, which can direct the regioselectivity of subsequent reactions.

Physicochemical Data

The compound's properties are summarized below. It is typically supplied as a white crystalline powder under standard conditions.[5] The predicted high LogP value underscores its lipophilic character, a key attribute for designing molecules with enhanced membrane permeability.[1][6]

| Property | Value | Source(s) |

| CAS Number | 1378865-93-0 | [2][4][5] |

| Molecular Formula | C₁₀H₁₂F₃N | [4][6][7] |

| Molecular Weight | 203.20 g/mol | [4][6][8] |

| Boiling Point | 190.2 ± 40.0 °C (Predicted) | [5][9] |

| Density | 1.116 ± 0.06 g/cm³ (Predicted) | [2][9] |

| pKa | 4.78 ± 0.20 (Predicted) | [9] |

| LogP | 3.23 (Predicted) | [9] |

Role in Pharmaceutical and Agrochemical Synthesis

This molecule is not an end-product but rather a high-value intermediate. Its utility stems from the pre-installed, complex fluorinated moiety, which allows researchers to introduce this desirable feature into larger, more complex molecules in a single step.

Pharmaceutical Applications

In pharmaceutical research, the compound is a key building block for creating new bioactive molecules, particularly in structure-activity relationship (SAR) studies where the impact of fluorination is being investigated.[6]

A prominent example of its application is in the synthesis of Alpelisib (PIQRAY) , a phosphatidylinositol 3-kinase (PI3K) inhibitor used in cancer therapy.[9] The pyridine core and its substituents form a crucial part of the final drug structure, highlighting the compound's direct relevance in the production of modern therapeutics.

Caption: Role as a key intermediate in the synthesis of the API Alpelisib.

Agrochemical Development

The compound also serves as an intermediate in the synthesis of next-generation herbicides and insecticides.[6] The trifluoromethylpyridine motif is a well-established pharmacophore in agrochemistry.[10] The incorporation of the 1,1,1-trifluoro-2-methylpropan-2-yl group can enhance the metabolic stability of the final product in the field and improve its lipophilicity, leading to better penetration through plant or insect cuticles and ultimately higher efficacy.[6]

Conceptual Synthesis Pathway

While detailed, proprietary synthesis protocols are seldom published, the synthetic lineage of this compound can be understood from publicly available information on its precursors. A known upstream intermediate is 1,1,1-trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl methanesulfonate.[9] This suggests a synthesis route that likely involves the displacement of the mesylate group.

Caption: Known precursor in a conceptual synthesis pathway.

General methods for creating trifluoromethylpyridines often involve either cyclocondensation reactions using a trifluoromethyl-containing building block or the direct fluorination of a pre-formed pyridine ring, commonly through a chlorine/fluorine exchange process.[10] Given the complexity of the substituent, a convergent synthesis involving the coupling of a pre-formed fluorinated fragment with the pyridine ring is a plausible strategy.

Conclusion

4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine is a specialized chemical intermediate of significant value to the pharmaceutical and agrochemical industries. Its molecular architecture, characterized by a pyridine core and a bulky, fluorinated side chain, provides a ready-made building block for introducing features known to enhance biological activity, metabolic stability, and bioavailability. Its direct role in the synthesis of approved drugs like Alpelisib validates its importance and ensures its continued relevance in research and development.

References

-

4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine 1378865-93-0. Riverx Labs.[Link]

-

4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine. MySkinRecipes.[Link]

-

4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine. Shanghai Ruiyi Pharmaceutical Technology Co., Ltd.[Link]

-

1378865-93-0 | 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine. Fluoropharm.[Link]

-

1378865-93-0 | MFCD17169844 | 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine. Aaron Chemistry.[Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central, National Library of Medicine.[Link]

Sources

- 1. cas 1378865-93-0|| where to buy 4-methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine [english.chemenu.com]

- 2. 4-Methyl-2-(1,1,1-trifluoro-2-Methylpropan-2-yl)pyridine CAS#: 1378865-93-0 [m.chemicalbook.com]

- 3. 4-Methyl-2-(1,1,1-trifluoro-2-Methylpropan-2-yl)pyridine | 1378865-93-0 [chemicalbook.com]

- 4. riverxlab.com [riverxlab.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine [myskinrecipes.com]

- 7. 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine_上海瑞一医药科技股份有限公司【官网】-Ruiyi Tech [ruiyitech.com]

- 8. 1378865-93-0 | 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine - Fluoropharm [fluoropharm.com]

- 9. Trustworthy Factory Supply Hot Sale 1378865-93-0 with Lowest Price [ankono.com]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine, a fluorinated pyridine derivative of interest in pharmaceutical and agrochemical research.[1] The incorporation of a trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and biological activity.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) characteristics. While complete experimental spectra for this specific molecule are not publicly available, this guide presents a robust, predictive analysis based on established spectroscopic principles and data from analogous structures.

Introduction to the Analyte

Compound: 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine CAS Number: 1378865-93-0[4] Molecular Formula: C₁₀H₁₂F₃N[5] Molecular Weight: 203.20 g/mol [5] Structure:

Figure 1. Chemical structure of 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine.

The structural elucidation and purity assessment of this molecule are critically dependent on modern analytical techniques. This guide will delve into the expected spectroscopic signatures, providing a framework for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of organic molecules. For 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a comprehensive analysis.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The predicted chemical shifts (in ppm) are based on the electronic environment of the protons.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |

| Pyridine-H (Position 6) | 8.3 - 8.5 | Doublet | 1H | Deshielded due to the adjacent nitrogen atom. |

| Pyridine-H (Position 5) | 7.0 - 7.2 | Doublet | 1H | Shielded relative to H-6. |

| Pyridine-H (Position 3) | 6.9 - 7.1 | Singlet | 1H | |

| Methyl (on Pyridine) | 2.3 - 2.5 | Singlet | 3H | Typical range for a methyl group on a pyridine ring. |

| Methyl (tert-Butyl) | 1.4 - 1.6 | Singlet | 6H | Shielded aliphatic protons. |

Causality Behind Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent as it can dissolve a wide range of organic compounds and has a well-defined residual solvent peak.[6]

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reveal the number of chemically non-equivalent carbon atoms.

| Carbon(s) | Predicted Chemical Shift (ppm) | Justification |

| Pyridine C-2 | 160 - 165 | Attached to the bulky trifluoromethyl-tert-butyl group. |

| Pyridine C-6 | 148 - 152 | Adjacent to the nitrogen atom. |

| Pyridine C-4 | 145 - 150 | Attached to the methyl group. |

| Pyridine C-5 | 122 - 125 | |

| Pyridine C-3 | 120 - 123 | |

| Quaternary C (tert-Butyl) | 40 - 45 | |

| CF₃ | 125 - 130 (Quartet) | The carbon signal will be split into a quartet due to coupling with the three fluorine atoms. |

| Methyl C (on Pyridine) | 20 - 25 | |

| Methyl C (tert-Butyl) | 28 - 32 |

Predicted ¹⁹F NMR Spectrum

Fluorine-19 NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds.[7]

| Fluorine(s) | Predicted Chemical Shift (ppm) | Multiplicity | Justification |

| -CF₃ | -70 to -75 | Singlet | The chemical shift is characteristic of a trifluoromethyl group attached to a quaternary carbon. The absence of adjacent protons results in a singlet. |

Causality Behind Experimental Choices:

-

Standard: An external standard such as CFCl₃ (trichlorofluoromethane) is typically used for ¹⁹F NMR, with its signal set to 0.00 ppm.

-

Decoupling: Proton decoupling is generally employed to simplify the spectrum, although coupled spectra can provide additional structural information through ¹H-¹⁹F coupling constants.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the separation, identification, and quantification of compounds. For 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine, LC-MS will provide information on its molecular weight and fragmentation pattern.

Predicted LC-MS Data

-

Ionization Mode: Positive electrospray ionization (ESI+) is expected to be efficient for this pyridine derivative due to the basicity of the nitrogen atom, leading to the formation of a protonated molecule [M+H]⁺.[8][9]

-

Expected [M+H]⁺: 204.10 (Calculated for C₁₀H₁₃F₃N⁺)

-

Major Predicted Fragments:

-

m/z 189: Loss of a methyl group (•CH₃) from the tert-butyl moiety.

-

m/z 135: Loss of the trifluoromethyl group (•CF₃).

-

m/z 92: Cleavage of the tert-butyl group.

-

The fragmentation of 2-substituted pyridines in mass spectrometry often involves cleavage of the substituent at the alpha-carbon, as well as fragmentation of the substituent itself.[8][10]

Experimental Protocol for LC-MS Analysis

Caption: Workflow for LC-MS analysis.

Causality Behind Experimental Choices:

-

Mobile Phase Additive: Formic acid is added to the mobile phase to facilitate the protonation of the analyte in the ESI source, thereby enhancing the signal intensity.

-

Column: A C18 reversed-phase column is a versatile choice for the separation of small organic molecules of moderate polarity.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine based on fundamental principles of NMR and MS, along with data from analogous compounds. The detailed protocols and justifications for experimental choices offer a solid foundation for researchers to acquire and interpret high-quality analytical data for this and similar fluorinated pyridine derivatives. The structural insights gained from these techniques are crucial for advancing research and development in medicinal and agricultural chemistry.

References

-

LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... - ResearchGate. Available from: [Link]

-

Supporting Information - The Royal Society of Chemistry. Available from: [Link]

-

The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B - RSC Publishing. Available from: [Link]

-

4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine - MySkinRecipes. Available from: [Link]

-

Analysis of Pyridine - LabRulez LCMS. Available from: [Link]

-

Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed. Available from: [Link]

-

Supporting Information for - The Royal Society of Chemistry. Available from: [Link]

-

Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - NIH. Available from: [Link]

-

Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors - ResearchGate. Available from: [Link]

-

2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts - SpectraBase. Available from: [Link]

-

19Flourine NMR. Available from: [Link]

-

The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Available from: [Link]

-

1378865-93-0 | 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine - Fluoropharm. Available from: [Link]

-

Exploring the Chemical Properties and Applications of Trifluoromethyl Pyridines. Available from: [Link]

-

Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Methyl-2-(1,1,1-trifluoro-2-Methylpropan-2-yl)pyridine CAS#: 1378865-93-0 [m.chemicalbook.com]

- 4. Thermo Scientific Pierce Pyridine, LC-MS Grade 100 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 5. 1378865-93-0 | MFCD17169844 | 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine [aaronchem.com]

- 6. 4-Methyl-2-(1,1,1-trifluoro-2-Methylpropan-2-yl)pyridine(1378865-93-0) 13C NMR [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. Pierce™ Pyridine, LC-MS Grade 100 g | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]

- 10. researchgate.net [researchgate.net]

Boiling point and density of 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine

Abstract

This technical guide provides a comprehensive overview of the key physical properties, specifically the boiling point and density, of the novel heterocyclic compound 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine. With the increasing prevalence of trifluoromethyl-substituted pyridines in modern drug discovery and agrochemical development, a thorough understanding of their fundamental physicochemical characteristics is paramount for researchers, scientists, and drug development professionals. This document outlines the predicted properties based on computational models and presents detailed, field-proven methodologies for their empirical determination. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for process scale-up, formulation development, and computational modeling.

Introduction: The Significance of Fluorinated Pyridines in Modern Chemistry

The introduction of fluorine atoms or fluorine-containing moieties into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry.[1] The unique properties of fluorine, such as its high electronegativity and small atomic radius, can significantly enhance the metabolic stability, bioavailability, and binding affinity of bioactive compounds.[1] The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, is another privileged structure frequently encountered in pharmaceuticals and agrochemicals.[1]

The compound 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine (CAS No. 1378865-93-0) represents a confluence of these two important structural motifs.[1][2][3][4][5] Its potential as a key intermediate in the synthesis of complex molecular architectures makes the precise determination of its physical properties, such as boiling point and density, a critical endeavor for process chemists and formulation scientists.[6] This guide provides both predicted and detailed experimental protocols for the characterization of these essential parameters.

Chemical Structure and Predicted Properties

A foundational understanding of a molecule begins with its structure and computationally predicted properties. These predictions, while not a substitute for empirical data, offer valuable initial guidance for experimental design.

Caption: Chemical structure of 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₁₀H₁₂F₃N | [2][5][6] |

| Molecular Weight | 203.20 g/mol | [2][6] |

| Boiling Point | 190.2 ± 40.0 °C (at 760 mmHg) | [2][3][4] |

| Density | 1.116 ± 0.06 g/cm³ | [2][4] |

| Flash Point | 68.8 ± 27.3 °C | [3] |

| pKa | 4.78 ± 0.20 | [2] |

| LogP | 3.22990 | [2] |

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. While computational predictions provide an estimate, precise experimental determination is crucial for applications such as distillation-based purification and for defining safe handling and processing temperatures. The Thiele tube method is a reliable and microscale technique for accurate boiling point determination.[7][8][9]

Causality Behind Experimental Choices

The choice of the Thiele tube method is predicated on its efficiency with small sample volumes, which is often a consideration with novel or precious compounds.[7] The design of the Thiele tube ensures uniform heating of the heat-transfer fluid (mineral oil or silicone oil) via convection, which minimizes temperature gradients and allows for precise temperature control and measurement at the point of phase change. The use of an inverted capillary tube provides a clear visual cue for the boiling point, as the cessation of bubble evolution and the entry of the liquid into the capillary marks the point where the vapor pressure of the sample equals the external pressure.[9]

Step-by-Step Experimental Protocol

-

Preparation:

-

Obtain a clean, dry small test tube (e.g., 75 x 10 mm) and a capillary tube sealed at one end.

-

Add approximately 0.5 mL of 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine to the test tube.

-

Place the capillary tube, open end down, into the test tube containing the sample.

-

-

Apparatus Assembly:

-

Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Clamp the thermometer and test tube assembly so that they are immersed in the heat-transfer oil of a Thiele tube. The sample should be positioned near the center of the main body of the Thiele tube.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a microburner or a hot air gun.[8]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is initially the air trapped in the capillary, followed by the vapor of the sample.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

-

Boiling Point Determination:

-

Validation:

-

For a self-validating system, allow the apparatus to cool further, then re-heat gently to observe the temperature at which bubbles re-emerge from the capillary. This should be very close to the recorded boiling point.

-

Repeat the determination at least twice to ensure reproducibility.

-

Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

-

Caption: Experimental workflow for boiling point determination via the Thiele tube method.

Experimental Determination of Density

Density, the mass per unit volume of a substance, is a fundamental physical property that is essential for a variety of applications, including reaction stoichiometry calculations involving liquid reagents, formulation development, and quality control.[10][11]

Causality Behind Experimental Choices

The determination of density requires accurate measurements of both mass and volume. An analytical balance provides the necessary precision for mass measurement. For volume measurement, a graduated cylinder or, for higher precision, a pycnometer is used. The protocol described here utilizes a graduated cylinder for a straightforward and commonly accessible method.[10][12] The procedure includes taring the mass of the empty cylinder to isolate the mass of the liquid. Taking multiple measurements and averaging the results enhances the precision and accuracy of the final determined value.[10]

Step-by-Step Experimental Protocol

-

Preparation:

-

Ensure a 10 mL or 25 mL graduated cylinder is clean and completely dry.

-

Use an analytical balance to measure the mass of the empty graduated cylinder. Record this mass as m₁.

-

-

Measurement:

-

Carefully add a volume of 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine to the graduated cylinder, aiming for a volume between 5 and 10 mL.

-

Record the exact volume, V, by reading the bottom of the meniscus.[10]

-

Measure the combined mass of the graduated cylinder and the liquid. Record this mass as m₂.

-

-

Calculation:

-

Calculate the mass of the liquid (m_liquid) by subtracting the mass of the empty cylinder from the combined mass: m_liquid = m₂ - m₁

-

Calculate the density (ρ) using the formula: ρ = m_liquid / V

-

-

Validation:

-

To ensure the reliability of the measurement, perform the procedure at least three times and calculate the average density.[10]

-

Record the temperature at which the measurement was taken, as density is temperature-dependent.

-

Caption: Experimental workflow for the determination of liquid density.

Conclusion

This technical guide has provided a detailed overview of the predicted and experimental determination of the boiling point and density of 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine. The presented protocols are grounded in established laboratory techniques and are designed to yield accurate and reproducible data. For researchers and professionals in drug development and agrochemical synthesis, the empirical validation of these fundamental physicochemical properties is a critical step in advancing a compound from discovery to application.

References

-

Molbase. (n.d.). Trustworthy Factory Supply Hot Sale 1378865-93-0 with Lowest Price. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1-Trifluoro-2-methylpropane. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, November 11). The Density of Liquids and Solids (Experiment). Retrieved from [Link]

-

Babcock University. (n.d.). Experiment 1: Determining the Densities of Solids. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment 1 - Density, Measurement, & Error. Retrieved from [Link]

-

WJEC. (n.d.). Determination of the density of liquids and solids (regular and irregular). Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Al-Mustaqbal University College. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

Sources

- 1. cas 1378865-93-0|| where to buy 4-methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine [english.chemenu.com]

- 2. Trustworthy Factory Supply Hot Sale 1378865-93-0 with Lowest Price [ankono.com]

- 3. Page loading... [guidechem.com]

- 4. 4-Methyl-2-(1,1,1-trifluoro-2-Methylpropan-2-yl)pyridine CAS#: 1378865-93-0 [m.chemicalbook.com]

- 5. 1378865-93-0 | MFCD17169844 | 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine [aaronchem.com]

- 6. 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine [myskinrecipes.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chm.uri.edu [chm.uri.edu]

- 12. wjec.co.uk [wjec.co.uk]

A-Senior-Application-Scientist-s-Guide-to-Fluorinated-Pyridines-in-Medicinal-Chemistry

<

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Fluorine in Pyridine Scaffolds